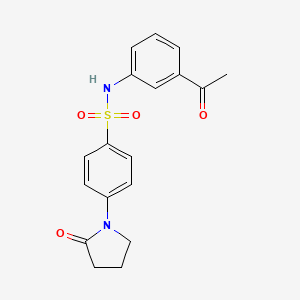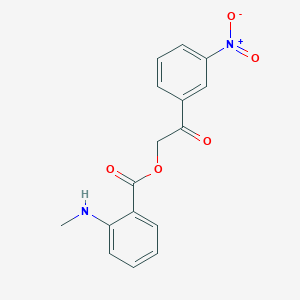
6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone, also known as DMQX, is a synthetic compound that belongs to the quinazolinone family. DMQX has been widely studied for its effects on the nervous system, specifically its ability to block ionotropic glutamate receptors.
作用机制
6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone acts as a competitive antagonist of the AMPA receptor by binding to the receptor's glutamate binding site. This binding blocks the flow of ions through the receptor channel, which inhibits synaptic transmission. 6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone has a high affinity for the AMPA receptor, and its effects are reversible.
Biochemical and Physiological Effects:
6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone has been shown to have a variety of biochemical and physiological effects. In animal studies, 6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone has been shown to decrease excitatory synaptic transmission in the hippocampus and cortex, which are regions of the brain involved in learning and memory. 6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone has also been shown to have anticonvulsant effects, and it has been investigated as a potential treatment for epilepsy. In addition, 6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone has been shown to have neuroprotective effects in animal models of ischemia and traumatic brain injury.
实验室实验的优点和局限性
6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone is a highly potent and selective antagonist of the AMPA receptor, which makes it a valuable tool for investigating the function of this receptor in various physiological and pathological conditions. However, 6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone has some limitations for lab experiments. For example, its effects on other ionotropic glutamate receptors and on synaptic plasticity are not well understood. In addition, 6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone has a short half-life in vivo, which can make it difficult to administer in animal studies.
未来方向
There are many potential future directions for research on 6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone. One area of interest is the development of more selective and potent AMPA receptor antagonists that can be used to investigate the role of this receptor in various diseases. Another area of interest is the investigation of the effects of 6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone on other ionotropic glutamate receptors and on synaptic plasticity. Finally, 6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone has potential as a therapeutic agent for the treatment of epilepsy and other neurological disorders, and further research is needed to investigate its safety and efficacy in humans.
合成方法
6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone can be synthesized using a variety of methods. One common method involves the reaction of 4-methoxyphenylacetic acid with 6,8-dichloro-2-methyl-3-nitroquinazolin-4-one in the presence of a reducing agent such as sodium borohydride. This reaction produces 6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone as a white crystalline solid with a high purity.
科学研究应用
6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone has been widely used in scientific research to study the function of ionotropic glutamate receptors, which are crucial for synaptic transmission in the nervous system. 6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone is a potent and selective antagonist of the AMPA receptor subtype, which is responsible for fast synaptic transmission in the brain. By blocking the AMPA receptor, 6,8-dichloro-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone can be used to investigate the role of this receptor in various physiological and pathological conditions.
属性
IUPAC Name |
6,8-dichloro-3-(4-methoxyphenyl)-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2/c1-9-19-15-13(7-10(17)8-14(15)18)16(21)20(9)11-3-5-12(22-2)6-4-11/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMCGHURLDBWQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2Cl)Cl)C(=O)N1C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dichloro-3-(4-methoxyphenyl)-2-methylquinazolin-4(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine](/img/structure/B5726560.png)




![N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B5726603.png)

![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-methoxyphenyl)benzenesulfonamide](/img/structure/B5726606.png)
![N'-[(2-biphenylylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5726611.png)
![6-methoxy-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5726614.png)

![ethyl {[5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5726624.png)

![4-[(1-hydroxycyclohexyl)ethynyl]-N-(2-phenylethyl)benzamide](/img/structure/B5726636.png)